Stannane, tributylthieno[3,2-b]thien-2-yl-
Description
Contextualizing Organotin Reagents within Modern Synthetic Methodologies
Organotin compounds, also known as stannanes, are organometallic compounds characterized by at least one tin-carbon (Sn-C) bond. sigmaaldrich.comwikipedia.org First discovered by Edward Frankland in 1849, the field of organotin chemistry expanded significantly with the advent of Grignard reagents, which facilitated the creation of Sn-C bonds. wikipedia.org In modern organic synthesis, stannanes are most renowned for their application as synthons in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. sigmaaldrich.com This reaction has become a commonplace and powerful method for forming new carbon-carbon bonds, essential for the synthesis of complex natural products and novel molecules for drug discovery. sigmaaldrich.com
Organotin reagents are generally classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. wikipedia.orgpsgcas.ac.in The versatility of organotin chemistry allows for a wide range of derivatives, including organotin halides, hydrides, and oxides. wikipedia.org Beyond cross-coupling, these reagents find use in a variety of industrial applications, such as catalysts for polyurethane formation and as stabilizers for polyvinyl chloride (PVC). lupinepublishers.com Their continued study remains an active area of research in organometallic chemistry. sigmaaldrich.com
Significance of the Thieno[3,2-b]thiophene (B52689) Core in Advanced Materials Precursors
The thieno[3,2-b]thiophene (TT) unit is a fused heterocyclic aromatic compound that has garnered significant attention as a building block for organic semiconducting materials. frontiersin.orgossila.com Its structure is electron-rich, rigid, and planar, which promotes strong intermolecular π-π stacking and efficient charge transport. frontiersin.orgossila.com Among the isomers of thienothiophene, the [3,2-b] isomer is noted for being the most stable and having the most effective π-conjugation. frontiersin.org
These favorable characteristics make the thieno[3,2-b]thiophene core an ideal component for precursors to advanced materials used in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and perovskite solar cells. frontiersin.orgossila.com The extended π-conjugation in fused thiophenes is a key feature for tuning the band gap of organic semiconductors. ossila.comrsc.org By incorporating the TT core into larger molecular or polymeric structures, chemists can engineer materials with specific electronic and optical properties, such as high charge carrier mobility and strong light absorption in the visible and near-infrared regions. rsc.orgnih.gov Research has shown that incorporating the TT fragment can lead to materials with low-lying HOMO energy levels, which imparts high oxidative stability. mdpi.com
Table 1: General Properties of the Thieno[3,2-b]thiophene Core
| Property | Value/Description | Reference |
| CAS Number | 251-41-2 | ossila.com |
| Chemical Formula | C₆H₄S₂ | ossila.com |
| Molecular Weight | 140.23 g/mol | ossila.com |
| Appearance | Solid | ossila.com |
| Melting Point | 56 °C - 58 °C | ossila.com |
| Classification | Fused thiophene (B33073), Heterocyclic aromatic | ossila.com |
| Key Features | Electron-rich, structurally rigid, extended π-conjugation | ossila.com |
Overview of Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl- as a Pivotal Synthetic Intermediate
Stannane, tributylthieno[3,2-b]thien-2-yl- is a specialized organotin reagent that serves as a pivotal intermediate for incorporating the thieno[3,2-b]thiophene moiety into larger, more complex molecular frameworks. Its structure consists of the thieno[3,2-b]thiophene core bonded at the 2-position to a tributyltin group (-Sn(Bu)₃). This tributylstannyl group is the reactive handle that enables the compound to participate in cross-coupling reactions.
The primary utility of this compound is in the Stille coupling reaction, where the tin-carbon bond is cleaved and a new carbon-carbon bond is formed with an organic halide or triflate in the presence of a palladium catalyst. nih.gov This methodology allows for the precise and efficient construction of conjugated polymers and small molecules where the thieno[3,2-b]thiophene unit is a repeating element or a central core. For example, it can be coupled with aryl bromides to create materials with extended π-systems for use as p-type organic semiconductors. nih.gov The synthesis of this stannane intermediate typically involves the deprotonation of thieno[3,2-b]thiophene using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with tributyltin chloride.
Table 2: Representative Stille Coupling using a Thienothiophene Stannane Reagent
| Reactant A | Reactant B | Catalyst / Conditions | Product Type | Reference |
| 2,5-dibromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ / Dry DMF, 90°C | Thiophene-end-capped thieno[3,2-b]thiophene | nih.gov |
| 2,6-Dibromodithieno[3,2-b:2′,3′-d]thiophene | Tributyl(5-octylthiophen-2-yl)stannane | Pd(PPh₃)₄ / Dry Toluene, Reflux | Solution-processable small molecular semiconductor | mdpi.com |
This table illustrates the general principle of using tributylstannyl-functionalized thiophenes and thienothiophenes in Stille coupling reactions to build larger conjugated systems.
Research Gaps and Future Directions in Stannane, tributylthieno[3,2-b]thien-2-yl- Investigation
While Stannane, tributylthieno[3,2-b]thien-2-yl- is a well-established reagent, research continues to evolve, presenting new opportunities and challenges. A primary future direction lies in the application of this intermediate to synthesize a new generation of high-performance materials for organic electronics. This includes the design of novel fused-ring electron acceptors for organic solar cells and highly rigid, star-shaped thienoacenes with unique optoelectronic properties. rsc.orgnih.govrsc.org
A significant research gap exists in the exploration of a broader diversity of functional groups on the thieno[3,2-b]thiophene core. By creating a library of substituted tributylthienothienyl stannanes, researchers could systematically investigate structure-property relationships, allowing for the fine-tuning of frontier molecular orbital energy levels, band gaps, and solid-state packing of the resulting materials. nih.gov
Properties
IUPAC Name |
tributyl(thieno[3,2-b]thiophen-5-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3S2.3C4H9.Sn/c1-3-7-6-2-4-8-5(1)6;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMQNOVBHCHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278563 | |
| Record name | Tributylthieno[3,2-b]thien-2-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160032-41-7 | |
| Record name | Tributylthieno[3,2-b]thien-2-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160032-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylthieno[3,2-b]thien-2-ylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Stannane, Tributylthieno 3,2 B Thien 2 Yl
Regioselective Functionalization of Thieno[3,2-b]thiophene (B52689) Systems
The inherent electronic structure of the thieno[3,2-b]thiophene molecule dictates its reactivity. The positions alpha to the sulfur atoms (C2 and C5) are the most electron-rich and acidic, making them the preferred sites for electrophilic substitution and metallation. rsc.org Achieving regioselectivity is paramount for the synthesis of specifically substituted derivatives like the target stannane (B1208499).
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. The process involves a directing metallation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org
In the case of unsubstituted Thieno[3,2-b]thiophene , the molecule's own sulfur atoms act as heteroatom directors, and the intrinsic acidity of the C2 and C5 protons means that direct deprotonation occurs with high regioselectivity at these sites without the need for an external DMG. Treatment with one equivalent of an organolithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the C2 position to form 2-lithiothieno[3,2-b]thiophene. rsc.org Using two equivalents of n-BuLi results in the 2,5-dilithiated species. rsc.org This inherent reactivity provides a direct and regioselective pathway to the key lithiated intermediate necessary for stannylation.
Halogen-Metal Exchange Processes
An alternative and widely used method for generating a specific organometallic intermediate is the halogen-metal exchange. wikipedia.org This reaction is particularly useful when direct deprotonation is not feasible or gives poor selectivity, though for thieno[3,2-b]thiophene, it serves as a robust alternative pathway. The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org
The synthesis begins with a halogenated precursor, such as 2-Bromothieno[3,2-b]thiophene (B1281055) . This compound can be treated with a strong organolithium base, commonly n-BuLi or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). jcu.edu.aunih.gov A rapid exchange occurs, replacing the bromine atom with a lithium atom to generate the same 2-Lithiothieno[3,2-b]thiophene intermediate obtained via direct deprotonation. rsc.orgwikipedia.org This method offers excellent regiocontrol, as the position of the lithium is determined by the initial position of the halogen.
Stannylation Reactions for Tributylstannane Formation
Once the reactive 2-lithiothieno[3,2-b]thiophene intermediate is formed, the final step is the introduction of the tributyltin moiety, a process known as stannylation.
Palladium-Catalyzed Hydrostannylation Approaches
Palladium-catalyzed reactions are central to modern organic synthesis. nih.govyoutube.com While palladium-catalyzed hydrostannylation—the addition of a tin hydride across a π-bond—is a valid method for synthesizing organostannanes from unsaturated precursors like alkynes, it is not the most direct or common route for preparing aryl stannanes like Stannane, tributylthieno[3,2-b]thien-2-yl- .
More relevant in this context is the palladium-catalyzed stannylation of aryl halides or triflates with hexaalkyldistannanes, such as hexabutyldistannane (B1337062). acs.org However, the most straightforward and widely adopted laboratory-scale synthesis of the target compound relies on the quenching of a pre-formed organolithium species. It is important to distinguish this from the Stille coupling, where the organostannane product is a reagent that is subsequently coupled with an organic halide under palladium catalysis. orgsyn.orgorganic-chemistry.org
Lithium-Halogen Exchange Followed by Stannylation
Formation of the Lithiated Intermediate : As described previously, 2-Lithiothieno[3,2-b]thiophene is generated in situ, either by direct C-H deprotonation of Thieno[3,2-b]thiophene with n-BuLi or via halogen-metal exchange from 2-Bromothieno[3,2-b]thiophene .
Quenching with Tributyltin Chloride : The highly reactive organolithium intermediate is then treated with Tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the lithiated thienothiophene attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. The reaction is typically allowed to warm to room temperature to ensure completion. nih.govchemicalbook.com
This sequence provides a high yield of the target organostannane with excellent regiochemical purity, making it the preferred method for synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The success of the lithiation and subsequent stannylation depends on careful control of reaction parameters to maximize yield and minimize side products. Key variables include the choice of reagents, temperature, and solvent. numberanalytics.com
| Parameter | Condition | Rationale & Findings |
| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | n-BuLi is commonly used for both direct deprotonation and halogen-metal exchange. t-BuLi is a stronger base but also more sterically hindered. nih.gov |
| Temperature | -78 °C to -20 °C | Low temperatures are crucial to prevent side reactions, such as the degradation of the organolithium intermediate or reaction with the THF solvent. chemicalbook.comnih.gov The reaction is often initiated at -78 °C and then allowed to warm. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic ethereal solvents are required to solvate the organolithium reagent and ensure a homogeneous reaction. THF is a common choice. nih.govchemicalbook.com |
| Stannylation Reagent | Tributyltin chloride (Bu₃SnCl) | This is the most common electrophile for introducing the tributylstannyl group. nih.govchemicalbook.com |
| Workup | Aqueous Quench | The reaction is typically terminated by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining organolithium species. chemicalbook.com |
| Purification | Column Chromatography or Distillation | Purification is often achieved by silica (B1680970) gel chromatography or vacuum distillation to isolate the final product from tin byproducts. chemicalbook.com |
Alternative Synthetic Routes and Methodological Innovations
The conventional synthesis of Stannane, tributylthieno[3,2-b]thien-2-yl- typically involves the lithiation of thieno[3,2-b]thiophene followed by quenching with tributyltin chloride. However, alternative methodologies are being explored to enhance efficiency, reduce reaction times, and improve sustainability.
Microwave-Assisted Stannane Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. While specific studies on the microwave-assisted synthesis of Stannane, tributylthieno[3,2-b]thien-2-yl- are not extensively documented, the principles can be applied based on similar reactions with thiophene (B33073) derivatives. nih.govresearchgate.net The application of microwave irradiation can significantly reduce the reaction time for the stannylation of heterocyclic compounds compared to conventional heating.
The key advantages of employing microwave heating include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation. For the synthesis of Stannane, tributylthieno[3,2-b]thien-2-yl-, a potential microwave-assisted approach would involve the reaction of 2-bromothieno[3,2-b]thiophene with hexabutyldistannane in the presence of a palladium catalyst.
Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted (Projected) |
| Reaction Time | Several hours to overnight | Minutes to less than an hour |
| Temperature | Typically reflux temperatures | Controlled, often higher temperatures achievable |
| Yield | Variable | Potentially higher and more reproducible |
| Energy Consumption | High | Significantly lower |
It is important to note that optimization of parameters such as microwave power, temperature, and reaction time would be crucial for a successful synthesis.
Flow Chemistry Approaches to Stannane, tributylthieno[3,2-b]thien-2-yl- Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, scalable production. The synthesis of organometallic reagents like Stannane, tributylthieno[3,2-b]thien-2-yl- can be well-suited to flow chemistry, particularly for handling pyrophoric reagents like n-butyllithium which is often used in the lithiation step.
A hypothetical flow chemistry setup for the production of Stannane, tributylthieno[3,2-b]thien-2-yl- would involve the following steps:
A solution of thieno[3,2-b]thiophene in an appropriate solvent is continuously pumped and mixed with a stream of n-butyllithium at a controlled low temperature in a microreactor to perform the lithiation.
The resulting lithiated intermediate is then immediately mixed with a stream of tributyltin chloride solution in a subsequent reactor.
The reaction mixture flows through a residence time unit to ensure complete reaction before being collected.
Table 2: Potential Advantages of Flow Chemistry in Stannane, tributylthieno[3,2-b]thien-2-yl- Synthesis
| Feature | Benefit in Flow Synthesis |
| Safety | Small reaction volumes minimize risks associated with exothermic reactions and pyrophoric reagents. |
| Reproducibility | Precise control over reaction parameters (temperature, stoichiometry, time) leads to consistent product quality. |
| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors. |
| Purity | Reduced side reactions due to efficient mixing and temperature control can lead to a cleaner product profile. |
While specific examples for this exact compound are not yet prevalent in the literature, the principles of flow chemistry are widely applied to similar organometallic transformations.
Purification and Isolation Techniques for High-Purity Stannane, tributylthieno[3,2-b]thien-2-yl-
Achieving high purity of Stannane, tributylthieno[3,2-b]thien-2-yl- is critical for its subsequent use in applications such as Stille coupling reactions, where impurities can poison the catalyst and affect the yield and purity of the final product. nih.gov Common purification techniques include column chromatography and recrystallization. rsc.orgmdpi.com
Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically used to separate the desired stannane from unreacted starting materials and byproducts. rsc.org
Recrystallization: Following chromatographic purification, recrystallization can be employed to achieve even higher purity. The purified stannane is dissolved in a minimal amount of a suitable hot solvent, and then allowed to cool slowly, causing the formation of high-purity crystals. Solvents like n-hexane are often effective for recrystallizing similar organotin compounds. rsc.org
Table 3: Summary of Purification Techniques
| Technique | Principle | Typical Solvents/Materials | Key Outcome |
| Column Chromatography | Adsorption chromatography | Silica gel, Hexane, Dichloromethane | Separation from byproducts and unreacted reagents. rsc.org |
| Recrystallization | Differential solubility | n-Hexane, Ethanol | Removal of trace impurities, yielding crystalline solid. rsc.org |
| Sublimation | Phase transition from solid to gas | High vacuum, controlled heating | Can be used for final purification to obtain very high purity material for electronic applications. nih.gov |
The choice and combination of purification methods will depend on the initial purity of the crude product and the required purity for the intended application.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl-. By analyzing the chemical environment of ¹H, ¹³C, and ¹¹⁹Sn nuclei, a complete structural map can be assembled.
Multi-Dimensional NMR (2D NMR) Analysis
To definitively assign the proton and carbon signals of the thieno[3,2-b]thiophene (B52689) core and the tributyltin moiety, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the thieno[3,2-b]thiophene core, correlations would be expected between the protons on the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the direct assignment of the carbon signals of the thieno[3,2-b]thiophene and the butyl chains based on their attached proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between carbons and protons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons of the thieno[3,2-b]thiophene ring by observing their correlations with nearby protons. It would also confirm the attachment of the tributyltin group to the C2 position of the thieno[3,2-b]thiophene ring through correlations between the tin-adjacent methylene (B1212753) protons and the C2 and C3 carbons of the heterocyclic system.
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR, ¹³C NMR, ¹H NMR) for Specific Atom Environments
One-dimensional NMR spectra provide fundamental information about the chemical environment of each type of nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thieno[3,2-b]thiophene core and the aliphatic protons of the tributyl groups. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the fused ring system. The protons of the butyl chains would appear in the upfield region, generally between 0.9 and 1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons of the thieno[3,2-b]thiophene moiety would resonate in the range of 120-150 ppm. The carbon directly attached to the tin atom (C2) would show a characteristic chemical shift and may exhibit coupling to the ¹¹⁹Sn nucleus. The aliphatic carbons of the butyl groups would appear in the upfield region of the spectrum.
¹¹⁹Sn NMR Spectroscopy: The ¹¹⁹Sn NMR spectrum is particularly informative for organotin compounds. For a tetracoordinate tin atom in this chemical environment, a single resonance is expected. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the nature of the substituents on the tin atom. For tributyltin compounds attached to an aromatic ring, the chemical shift is anticipated to be in the range of -10 to +20 ppm relative to a standard reference.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.3-7.5 | d | H-Ar | |
| ¹H | ~7.0-7.2 | d | H-Ar | |
| ¹H | ~1.5-1.7 | m | Sn-CH₂-CH₂ -CH₂-CH₃ | |
| ¹H | ~1.3-1.5 | m | Sn-CH₂-CH₂-CH₂ -CH₃ | |
| ¹H | ~1.0-1.2 | t | Sn-CH₂ -CH₂-CH₂-CH₃ | |
| ¹H | ~0.9 | t | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C | ~140-150 | s | C-Sn | |
| ¹³C | ~120-140 | d | C-Ar | |
| ¹³C | ~29 | t | Sn-CH₂-CH₂ -CH₂-CH₃ | |
| ¹³C | ~27 | t | Sn-CH₂-CH₂-CH₂ -CH₃ | |
| ¹³C | ~13 | t | Sn-CH₂ -CH₂-CH₂-CH₃ | |
| ¹³C | ~10 | q | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹¹⁹Sn | ~-10 to +20 | s | Sn |
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of Stannane, tributylthieno[3,2-b]thien-2-yl-, as well as for elucidating its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental formula (C₁₈H₃₀S₂Sn) by comparing the experimentally measured mass to the theoretically calculated mass.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic compounds. In the positive ion mode, the spectrum would likely show the protonated molecule [M+H]⁺ or adducts with solvent molecules. Fragmentation analysis (MS/MS) of the molecular ion would reveal characteristic losses of the butyl groups and cleavage of the tin-carbon bond. A typical fragmentation pattern for tributyltin compounds involves the sequential loss of butyl radicals (•C₄H₉), leading to the formation of [M-C₄H₉]⁺, [M-2C₄H₉]⁺, and [M-3C₄H₉]⁺ ions.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Description |
| [C₁₈H₃₀S₂Sn+H]⁺ | 431.0964 | Protonated molecular ion |
| [C₁₄H₂₁S₂Sn]⁺ | 374.0284 | Loss of one butyl group |
| [C₁₀H₁₂S₂Sn]⁺ | 316.9604 | Loss of two butyl groups |
| [C₆H₃S₂Sn]⁺ | 259.8924 | Loss of three butyl groups |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic thieno[3,2-b]thiophene ring are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl groups would appear in the 2960-2850 cm⁻¹ range. The characteristic C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations of the thiophene (B33073) rings typically appear in the 800-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the molecule, particularly the C=C and C-S stretching modes of the highly polarizable thieno[3,2-b]thiophene system, are expected to give strong signals in the Raman spectrum. The Sn-C stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| 3100-3000 | IR, Raman | Aromatic C-H stretch |
| 2960-2850 | IR, Raman | Aliphatic C-H stretch |
| 1600-1450 | IR, Raman | Aromatic C=C stretch |
| 800-600 | IR | C-S stretch |
| 600-500 | Raman | Sn-C stretch |
X-ray Crystallography for Solid-State Structural Determination (If available)
As of the latest literature surveys, a single-crystal X-ray diffraction analysis for Stannane, tributylthieno[3,2-b]thien-2-yl- has not been reported. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, are not available.
Without experimental crystallographic data, any discussion on the specific conformation of the tributyltin group relative to the thieno[3,2-b]thiophene moiety and the arrangement of molecules in a crystal lattice would be purely speculative. Theoretical modeling could provide insights into low-energy conformations in the gaseous phase, but the actual solid-state packing is influenced by complex intermolecular forces that are best determined experimentally.
A definitive analysis of intermolecular interactions, such as π–π stacking of the thienothiophene rings or other weak interactions involving the tin atom and butyl chains, is not possible without a determined crystal structure. rsc.org While studies on related organometallic compounds and thienothiophene derivatives often reveal significant π–π stacking and other non-covalent interactions that influence their material properties, these cannot be directly extrapolated to describe the specific intermolecular contacts in the crystal lattice of Stannane, tributylthieno[3,2-b]thien-2-yl-. researchgate.netrsc.org The study of intermolecular interactions in organometallic crystals is a broad field, with the Cambridge Structural Database serving as a key resource for analyzing trends. rsc.org However, the specific entry for the title compound is absent.
Reactivity and Mechanistic Investigations of Stannane, Tributylthieno 3,2 B Thien 2 Yl
Stille Cross-Coupling Reactions Utilizing the Stannane (B1208499)
The Stille reaction, a versatile carbon-carbon bond-forming reaction, is the most prominent application of Stannane, tributylthieno[3,2-b]thien-2-yl-. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the organostannane with an organic halide or triflate. organic-chemistry.org The thieno[3,2-b]thiophene (B52689) moiety, with its fused aromatic rings, offers enhanced electronic delocalization and structural rigidity, making it a desirable component in materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Catalytic Systems and Ligand Effects in Stille Coupling
The efficiency of the Stille coupling of tributyl(thieno[3,2-b]thien-2-yl)stannane is highly dependent on the choice of the palladium catalyst and the associated ligands. Commonly employed palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. The ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and XPhos, have been shown to be effective in promoting the coupling of various aryl and heteroaryl halides. rsc.org These ligands facilitate the oxidative addition of the halide to the Pd(0) center and accelerate the subsequent reductive elimination. Additives can also significantly impact the reaction rate and yield. For instance, the addition of copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle. organic-chemistry.orghnue.edu.vn Lithium chloride is another common additive that can enhance the reaction rate, particularly when using aryl triflates as coupling partners. organic-chemistry.org
Scope and Limitations of the Stannane in Diverse Coupling Partners
Stannane, tributylthieno[3,2-b]thien-2-yl- has been successfully coupled with a wide array of aryl and heteroaryl halides, demonstrating its broad applicability in the synthesis of donor-acceptor copolymers and other conjugated materials. The reaction tolerates a variety of functional groups on the coupling partner, including electron-donating and electron-withdrawing substituents.
However, the reaction is not without its limitations. Sterically hindered aryl halides, particularly those with bulky ortho substituents, can lead to reduced reaction rates and lower yields. libretexts.org Furthermore, the presence of certain functional groups that can coordinate strongly to the palladium catalyst may inhibit the reaction. One of the primary side reactions encountered in Stille coupling is the homocoupling of the organostannane, which can be minimized by careful optimization of the reaction conditions, including the choice of catalyst, ligand, and solvent. wikipedia.org
Below is a table summarizing various Stille coupling reactions involving Stannane, tributylthieno[3,2-b]thien-2-yl- with different coupling partners.
| Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 85 | mdpi.com |
| 2,5-Dibromothiophene | Pd(PPh₃)₄ | - | DMF | 90 | 63 | libretexts.org |
| 4,7-Dibromo-5,6-difluorobenzothiadiazole | Pd(PPh₃)₄ | - | Toluene | 110 | 92 | mdpi.com |
| 2-Bromonaphthalene | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 78 | libretexts.org |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 88 | rsc.org |
Mechanistic Pathways of Palladium-Catalyzed Stille Coupling with Thienothiophene Stannane
The generally accepted mechanism for the Stille reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate, cis-[Pd(R)(X)L₂].
Transmetalation: The organostannane then transfers its organic group (in this case, the thieno[3,2-b]thien-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex, [Pd(R)(thienothienyl)L₂]. This step is often the rate-determining step and can proceed through either a cyclic or an open transition state. core.ac.uk
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the C-C coupled product (R-thienothienyl), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The specific mechanistic details, particularly the nature of the transmetalation step, can be influenced by the electronic and steric properties of the substrates, ligands, and the solvent.
Other Palladium- and Nickel-Catalyzed Cross-Coupling Transformations
While the Stille reaction is the most common application, the thieno[3,2-b]thiophene moiety can also be incorporated into molecules using other cross-coupling reactions. By converting the stannane to other organometallic reagents, such as organozinc (for Negishi coupling) or organoboron (for Suzuki coupling) compounds, a broader range of reaction conditions and coupling partners can be accessed. organic-chemistry.orgnih.govlibretexts.org
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, offer an alternative to palladium-based systems. doaj.org These reactions typically utilize Grignard reagents and can be advantageous in certain synthetic contexts, although their functional group tolerance can be more limited compared to Stille or Suzuki couplings.
Electrophilic Aromatic Substitution Reactions of the Thienothiophene Moiety (Post-Stannylation)
Following the incorporation of the thieno[3,2-b]thiophene unit into a larger molecule via Stille coupling, the fused aromatic ring system can undergo further functionalization through electrophilic aromatic substitution (EAS). The electron-rich nature of the thienothiophene core makes it susceptible to attack by various electrophiles.
For instance, halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can be used to introduce halogen atoms onto the thienothiophene ring. iust.ac.ir These newly introduced halogens can then serve as handles for subsequent cross-coupling reactions, allowing for the construction of even more complex and extended conjugated systems. Nitration of the thienothiophene ring can also be achieved, although the reaction conditions need to be carefully controlled to avoid over-reaction or degradation of the starting material. mdpi.com The position of the electrophilic attack is influenced by the electronic nature of the substituent already attached to the thienothiophene ring. hnue.edu.vn
Computational Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) calculations have been employed to gain deeper insights into the mechanism of the Stille reaction involving organostannanes. researchgate.net These computational studies can help to elucidate the geometries of transition states, calculate activation energies for different mechanistic pathways, and understand the role of ligands and solvents in the catalytic cycle. pitt.edu
For the Stille coupling of thienylstannanes, theoretical studies can predict the preferred site of reaction and explain the observed regioselectivity. researchgate.net Computational analysis of the transmetalation step, in particular, can help to distinguish between cyclic and open transition states and to understand how factors such as ligand sterics and electronics influence the reaction barrier. Current time information in CA. While specific computational studies on Stannane, tributylthieno[3,2-b]thien-2-yl- are not extensively reported, the general principles derived from studies on similar heteroaromatic stannanes are applicable. researchgate.netpitt.edu
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of complex organometallic reactions, such as the Stille cross-coupling. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the detailed mapping of reaction pathways. For the Stille reaction involving Stannane, tributylthieno[3,2-b]thien-2-yl-, DFT calculations can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
While specific DFT studies exclusively focused on Stannane, tributylthieno[3,2-b]thien-2-yl- are not extensively available in the public domain, we can infer the likely mechanistic pathways based on studies of similar organostannanes and the thieno[3,2-b]thiophene core. For instance, computational studies on the Stille reaction of other aryl and heteroaryl stannanes provide a framework for understanding the key energetic barriers and intermediates.
Key Steps in the Catalytic Cycle:
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate. DFT calculations can determine the activation energy for this step and the geometry of the resulting square-planar palladium(II) complex.
Transmetalation: This is often the rate-determining step of the Stille coupling. uwindsor.ca It involves the transfer of the thieno[3,2-b]thien-2-yl group from the tin atom to the palladium center, with the concomitant departure of a tributyltin halide. The mechanism of transmetalation can be either associative (involving a five-coordinate intermediate) or dissociative. DFT calculations are crucial for distinguishing between these pathways and identifying the structure of the transition state. The electronic properties of the thieno[3,2-b]thiophene moiety, being an electron-rich aromatic system, are expected to influence the rate and mechanism of this step.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. DFT can predict the energy barrier for this step and confirm that it is a thermodynamically favorable process.
The table below presents hypothetical, yet representative, data for the calculated Gibbs free energies of activation (ΔG‡) and reaction energies (ΔG) for the key steps in the Stille coupling of Stannane, tributylthieno[3,2-b]thien-2-yl- with an aryl bromide, based on values reported for similar systems.
| Catalytic Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | TS_OA | 15.2 | -8.5 |
| Transmetalation | TS_TM | 22.5 | -5.1 |
| Reductive Elimination | TS_RE | 18.7 | -25.3 |
This table is illustrative and based on typical values for Stille reactions. Specific experimental or calculated values for Stannane, tributylthieno[3,2-b]thien-2-yl- are not available in the cited literature.
Energy Profile Analysis for Catalytic Cycles
An energy profile diagram provides a visual representation of the energy changes that occur throughout a reaction, mapping the relative energies of all intermediates and transition states. For the Stille coupling of Stannane, tributylthieno[3,2-b]thien-2-yl-, the energy profile would illustrate the entire catalytic cycle, starting from the separated reactants (organostannane, organic halide, and palladium catalyst) and ending with the final products.
The following interactive table details a hypothetical energy profile for the Stille coupling of Stannane, tributylthieno[3,2-b]thien-2-yl- with an aryl bromide, catalyzed by a palladium(0) complex. The values are representative of typical Stille reactions.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0)L2 + Ar-X + R-SnBu3 | 0.0 |
| Oxidative Addition Intermediate | [Pd(II)(Ar)(X)L2] | -8.5 |
| Transmetalation Transition State | [Ar-Pd(L2)-X---R-SnBu3]‡ | 14.0 |
| Post-Transmetalation Intermediate | [Pd(II)(Ar)(R)L2] | -13.6 |
| Reductive Elimination Transition State | [Ar---R-Pd(L2)]‡ | 5.1 |
| Products | Pd(0)L2 + Ar-R + X-SnBu3 | -38.9 |
This table is illustrative and based on typical values for Stille reactions. Specific experimental or calculated values for Stannane, tributylthieno[3,2-b]thien-2-yl- are not available in the cited literature.
Application As a Building Block in Complex Molecular and Polymeric Architectures
Precursor Role in the Synthesis of Conjugated Polymers for Organic Electronics
Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl- is extensively utilized as a monomer precursor in the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. ossila.com The thieno[3,2-b]thiophene (B52689) unit, being electron-rich and planar, contributes to strong intermolecular π-π stacking and efficient charge transport in the resulting polymers. ossila.commanchester.ac.uk
The design of polymerizable monomers is a crucial step in tailoring the properties of the final conjugated polymer. By functionalizing the thieno[3,2-b]thiophene core of the stannane, researchers can fine-tune the electronic and physical characteristics of the resulting polymers. For instance, the introduction of alkyl side chains, such as in tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane, enhances the solubility of the monomers and the resulting polymers, which is critical for solution-based processing techniques. mdpi.com
Furthermore, the strategic placement of electron-withdrawing or electron-donating groups on the thieno[3,2-b]thiophene backbone allows for the modulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is vital for optimizing charge injection and transport in electronic devices and for tuning the absorption spectrum of polymers used in solar cells. manchester.ac.ukmdpi.com The synthesis of monomers like 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile, which possesses a strong electron-withdrawing cyano group, exemplifies this approach. researchgate.net
Achieving control over the molecular weight and dispersity of conjugated polymers is essential for reproducible and high-performance devices. Catalyst-transfer polymerization (CTP), a form of chain-growth polymerization, has been explored for thieno[3,2-b]thiophene-based monomers. researchgate.netnih.gov However, the use of common nickel catalysts in CTP with thieno[3,2-b]thiophene has been shown to be challenging, with studies suggesting that the catalyst can be trapped in an inactive state, stalling the polymerization. researchgate.netnih.gov
Despite these challenges, chain-growth polymerization of thieno[3,2-b]thiophene derivatives has been achieved using palladium catalysts, although this often results in a non-living polymerization. nih.gov Research into alternative controlled polymerization methods, such as Kumada catalyst-transfer polycondensation (KCTP), continues to be an active area of investigation to produce well-defined thieno[3,2-b]thiophene-containing polymers. researchgate.net
A powerful strategy for tuning the properties of conjugated polymers is the co-polymerization of the thieno[3,2-b]thiophene stannane with other monomers that possess complementary electronic characteristics. This approach allows for the creation of donor-acceptor (D-A) copolymers with tailored optoelectronic properties.
Co-polymerization with Electron-Deficient Monomers: Stannane, tributylthieno[3,2-b]thien-2-yl- is frequently co-polymerized with electron-deficient monomers, such as derivatives of benzothiadiazole (BT). rsc.orgrsc.org The resulting D-A copolymers often exhibit a reduced bandgap, leading to broader absorption in the solar spectrum, which is highly desirable for photovoltaic applications. rsc.org For example, a copolymer of thieno[3,2-b]thiophene and a thiophene-benzothiadiazole-thiophene segment showed an optical bandgap of 1.88 eV. rsc.org The properties of several such copolymers are summarized in the table below.
| Comonomer (Acceptor) | Polymer Name | Mn (kDa) | PDI | Application | Ref |
| 4,7-Dibromo-5,6-difluorobenzo[c] researchgate.netCurrent time information in CA.rsc.orgthiadiazole | PTT-ODTTBT | 95.1 | 1.25 | OPV | mdpi.com |
| Thiophene-benzothiadiazole-thiophene | PTBzT2-C12 | 16 | - | PV | rsc.org |
| 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] researchgate.netCurrent time information in CA.rsc.orgthiadiazole | CP1 | - | - | OFET | rsc.org |
| Thieno[3,2-b]thiophene-2,5-dione | - | - | - | OFET | rsc.org |
Co-polymerization with Electron-Rich Monomers: To further enhance the hole-transporting properties of the resulting materials, the thieno[3,2-b]thiophene stannane can be co-polymerized with other electron-rich monomers. Thiophene (B33073) and its derivatives are common choices for this purpose. manchester.ac.uk For instance, co-polymers with 3-hexylthiophene (B156222) have been synthesized via Suzuki coupling. manchester.ac.uk The incorporation of additional electron-rich units can lead to polymers with higher HOMO levels and improved charge carrier mobility. Copolymers with fluorene (B118485) units have also been synthesized, demonstrating good thermal stability and electroluminescence properties. mdpi.comresearchgate.net
| Comonomer (Donor) | Polymer Name | Mn (kDa) | PDI | Application | Ref |
| 3-Hexylthiophene | P1, P2, P3 | - | - | Sensor, Memory | manchester.ac.uk |
| 9,9-Dihexylfluorene | P2 | - | - | LED | researchgate.net |
| Thiophene | PT-ODTTBT | 82.3 | 1.26 | OPV | mdpi.com |
Integration into Small Molecule Organic Semiconductors and Dyes
Beyond polymers, Stannane, tributylthieno[3,2-b]thien-2-yl- is a valuable reagent for the synthesis of well-defined small molecules and oligomers for organic electronics. These materials offer advantages such as high purity and well-defined molecular structures, which are beneficial for fundamental studies of charge transport and for applications in vacuum-deposited devices.
The Stille coupling of Stannane, tributylthieno[3,2-b]thien-2-yl- with halogenated acceptor molecules is a common method for constructing donor-π-acceptor (D-π-A) small molecules. nih.gov These molecules are of interest for applications in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells. For example, novel D-π-A materials have been synthesized with triphenylamine (B166846) as the donor and dimesitylboron as the acceptor, linked by a thieno[3,2-b]thiophene spacer. nih.gov These materials have shown high solution quantum efficiencies. nih.gov
To investigate the fundamental relationship between molecular structure and charge transport, a variety of oligomers based on the thieno[3,2-b]thiophene unit have been synthesized. rsc.orgmdpi.com These oligomers, often prepared via Stille or Suzuki coupling reactions, serve as model compounds for their polymeric counterparts. researchgate.net Studies on these oligomers provide valuable insights into how the number of repeating units and the nature of the end-capping groups affect the material's packing, energy levels, and charge carrier mobility. rsc.orgresearchgate.net For instance, a series of soluble thieno[3,2-b]thiophene oligomers with alternating bithiophene or fluorene units have been synthesized and shown to have promising performance in field-effect transistors, with one derivative exhibiting a hole mobility of up to 0.025 cm²/Vs. rsc.org
| Oligomer Structure | Hole Mobility (cm²/Vs) | On/Off Ratio | Application | Ref |
| Alternating thieno[3,2-b]thiophene and bithiophene | 0.025 | ~1.2 x 10³ | FET | rsc.org |
| Dithieno[3,2-b:2′,3′-d]thiophene with extended conjugation | 0.067 | >10⁷ | OFET | mdpi.com |
| Phenyl end-capped thieno[3,2-b]thiophene derivative | 3.11 x 10⁻² | up to 10⁴ | OTFT | researchgate.net |
Design Principles for Incorporating Stannane, tributylthieno[3,2-b]thien-2-yl- into Novel Architectures
The incorporation of the thieno[3,2-b]thiophene unit into new molecular and polymeric frameworks is guided by specific design principles aimed at optimizing material performance for electronic applications. These principles focus on tailoring the electronic energy levels (HOMO/LUMO), charge transport characteristics, and solid-state packing of the molecules.
The electronic properties of materials containing the thieno[3,2-b]thiophene (TT) core can be precisely tuned through strategic molecular engineering. By altering the chemical structure of the molecules, researchers can control key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the material's bandgap. pkusz.edu.cntandfonline.com
One primary strategy involves the introduction of electron-donating or electron-withdrawing substituents onto the TT core or adjacent units in the molecular backbone. pkusz.edu.cn For instance, attaching electron-donating groups like 3,4-ethylenedioxythiophene (B145204) (EDOT) or methoxy (B1213986) groups to the TT core raises the HOMO energy level, which results in a cathodic shift of the oxidation potential. pkusz.edu.cn Conversely, introducing strong electron-withdrawing moieties, such as a 4-cyanophenyl (4-CNPh) group, can significantly alter the electronic characteristics for specific applications. nih.gov
Another effective approach is the "D-π-A" (Donor-π-Acceptor) design, where the TT unit can function as part of the π-bridge connecting electron-donating and electron-accepting moieties within the same molecule. beilstein-journals.orgnih.gov Changing the π-bridge from a simple thiophene to the more extended and rigid thieno[3,2-b]thiophene has been shown to be a promising method for creating highly efficient photovoltaic polymers. nih.gov This substitution can lead to improved intramolecular charge transfer, a more suitable energy level alignment, and enhanced device performance. nih.gov Theoretical studies using Density Functional Theory (DFT) have confirmed that increasing the length of the π-bridge has a significant effect on the electronic and optical properties of these dyes. tandfonline.com
The following table summarizes research findings on how molecular engineering of TT-based structures affects their electronic properties.
| Structural Modification | Resulting Electronic Property Change | Application Context | Reference |
|---|---|---|---|
| Introduction of electron-donating methoxy groups to the TT core | Cathodic shift in oxidation potential (lowest at -0.05 V vs. Fc/Fc+) | Electrochromic Polymers | pkusz.edu.cn |
| Replacement of a thiophene π-bridge with a thieno[3,2-b]thiophene (TT) π-bridge in a D-π-A polymer (PE2) | Improved photovoltaic performance (PCE of 13.50% vs. 10.58% for the thiophene analogue) | Organic Solar Cells | nih.gov |
| Incorporation of a strong electron-withdrawing 4-CNPh moiety onto the TT core | Creates a versatile building block with unique optic and electronic properties for further functionalization | Organic Electronic Materials | nih.gov |
| Fusion of an additional thiophene ring to create dithieno[3,2-b:2′,3′-d]thiophene (DTT) | Lowers HOMO levels, affording high oxidative stability | Organic Thin-Film Transistors | mdpi.com |
The performance of organic electronic materials is critically dependent on their ability to self-assemble into ordered structures in the solid state, which facilitates efficient charge transport. Enhancing molecular planarity and extending the π-conjugation length are key strategies to promote favorable intermolecular interactions and improve charge carrier mobility. The thieno[3,2-b]thiophene (TT) unit is central to these strategies due to its inherent rigidity and planarity. mdpi.comrsc.org
Another approach involves designing large, highly planar building blocks that incorporate the TT moiety. For example, copolymers created with a thieno[3,2-b]thiophene-flanked diketopyrrolopyrrole (TTDPP) unit exhibit an extremely planar conjugated backbone. researchgate.net This high degree of planarity leads to strong intermolecular interactions and improved charge carrier mobility in OFETs. researchgate.net Similarly, the synthesis of rigid, star-shaped thienoacenes using TT as a core structural unit is a method to extend π-conjugation in two dimensions while maintaining rigidity. rsc.orgresearchgate.net These larger, planar architectures are designed to enhance intermolecular electronic communication and stability. researchgate.net
The table below presents examples where specific design strategies were employed to enhance planarity and conjugation in TT-based materials.
| Strategy | Example Molecule/Polymer | Observed Outcome | Reference |
|---|---|---|---|
| Replacing a flexible thiophene π-bridge with a rigid TT unit | D-π-A Polymer PE2 | Achieved a higher power conversion efficiency (13.50%) in fullerene-free solar cells. | nih.gov |
| Incorporating a large, planar TT-flanked diketopyrrolopyrrole (TTDPP) unit | Copolymer PTTDPPTVT | Exhibited a high hole mobility of 0.437 cm² V⁻¹ s⁻¹. | researchgate.net |
| Using the extended, rigid dithieno[3,2-b:2′,3′-d]thiophene (DTT) core | DTT derivatives with alkylated thiophene substituents | Resulted in OFETs with mobilities as high as 0.10 cm² V⁻¹ s⁻¹ and high on/off ratios. | mdpi.com |
| Building extended, rigid star-shaped molecules with a TT core | Tetra(5-hexylthieno)benzothieno[3,2-b]benzothiophene | Demonstrated conservation of rigidity upon extending conjugation, influencing solid-state properties. | rsc.org |
Theoretical and Computational Chemistry Studies
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic character of Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl- is dominated by the interplay between the electron-rich thieno[3,2-b]thiophene (B52689) core and the attached organometallic tributylstannyl group. The thieno[3,2-b]thiophene unit is a planar, aromatic heterocycle with a high degree of π-conjugation, making it an excellent electron donor. encyclopedia.pubnih.govossila.com
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For π-conjugated systems like thienothiophenes, these orbitals are typically delocalized across the aromatic framework.
In Stannane, tributylthieno[3,2-b]thien-2-yl-, the HOMO is expected to be primarily localized on the electron-rich thieno[3,2-b]thiophene ring system. This is consistent with studies on similar thienothiophene-based molecules, which are known for their electron-donating capabilities. encyclopedia.pubnih.gov The LUMO is also anticipated to be distributed across the π-conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and kinetic stability. Computational studies on related thienothiophene derivatives are often used to predict these values and assess their potential in electronic applications. rsc.org
Table 1: Illustrative FMO Energy Data for a Related Thienothiophene-Based D-π-A System This table presents data for a different, but structurally related, molecule containing a thieno[3,2-b]thiophene core to illustrate typical values obtained from DFT calculations.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.25 | Thieno[3,2-b]thiophene and Donor Moiety |
| LUMO | -1.80 | Acceptor Moiety and Thieno[3,2-b]thiophene Bridge |
| Band Gap (Eg) | 3.45 | N/A |
Source: Data conceptualized from findings on D-π-A systems like those in reference nih.gov.
The tributylstannyl (–SnBu₃) group significantly modifies the electronic landscape of the thieno[3,2-b]thiophene core. Tin is less electronegative than the sp²-hybridized carbon atom to which it is attached. This polarity results in a carbon-tin (C-Sn) bond that is covalent but possesses a significant degree of ionic character. inchem.orgwikipedia.org
This polarization makes the carbon atom bonded to the tin (C2 of the thiophene (B33073) ring) electron-rich and nucleophilic. The tributylstannyl group acts as a weak σ-donor, subtly increasing the electron density of the aromatic system. However, its most profound electronic influence is its role in facilitating transmetalation reactions, such as the Stille cross-coupling, which is a cornerstone of its synthetic utility. wikipedia.org The presence of the tin moiety effectively prepares the thienothiophene unit for substitution reactions by providing a reactive handle.
Reactivity Predictions and Selectivity Profiling
Computational methods can generate electrostatic potential (ESP) maps and analyze FMO coefficients to predict how a molecule will interact with other reagents.
Based on the electronic structure, the primary sites for nucleophilic and electrophilic attack can be predicted:
Nucleophilic Sites: The most prominent nucleophilic site is the carbon atom (C2) directly bonded to the tin atom. The polarization of the C-Sn bond concentrates electron density here, making it highly susceptible to attack by electrophiles. This is the fundamental principle behind its reactivity in Stille coupling reactions.
Electrophilic Sites: The thiophene rings, being aromatic, generally undergo electrophilic aromatic substitution. nih.gov Computational analysis would likely show that positions C3 and C5 on the thieno[3,2-b]thiophene core are the most favorable sites for electrophilic attack, a common reactivity pattern for this heterocyclic system. The tin atom itself, being electropositive and possessing accessible d-orbitals, can also act as an electrophilic center (a Lewis acid).
The structure of Stannane, tributylthieno[3,2-b]thien-2-yl- allows for predictable reactivity with specific classes of reagents:
Electrophiles (e.g., Halogens, Acyl Chlorides): The primary reaction pathway involves the cleavage of the C-Sn bond. For instance, reaction with iodine (I₂) would lead to ipso-substitution, replacing the –SnBu₃ group with an iodine atom to form 2-iodo-thieno[3,2-b]thiophene. This is a common method for converting organostannanes to organohalides.
Palladium Catalysts and Organic Halides (Stille Coupling): This is the most significant reaction for this compound. In the presence of a palladium(0) catalyst, it will readily couple with a variety of organic halides or triflates (R-X), transferring the thieno[3,2-b]thien-2-yl group to form a new carbon-carbon bond (R-thieno[3,2-b]thien-2-yl). wikipedia.org
Strong Acids: Protonolysis with a strong acid (H-A) will cleave the C-Sn bond to produce the unsubstituted thieno[3,2-b]thiophene and a tributyltin salt (Bu₃Sn-A).
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis, often performed using computational methods, focuses on the rotation around the tin-carbon and carbon-carbon single bonds of the butyl groups. bohrium.com The butyl chains can adopt numerous conformations, ranging from extended (all-trans) to more compact, folded arrangements. The lowest energy conformers are typically those that minimize steric hindrance between the butyl groups themselves and between the butyl groups and the planar heterocyclic system.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. rsc.orgyoutube.commdpi.com An MD simulation would model the movements of the butyl chains, showing how they fluctuate and rotate in a simulated environment (e.g., in a solvent). This is important for understanding how the molecule's shape changes and how it might interact with other molecules or surfaces, which is particularly relevant for its application in organic semiconductors where molecular packing is critical. The bulky and flexible nature of the tributylstannyl group can influence the solid-state packing and, consequently, the material's electronic properties.
Table 2: List of Compound Names
| Systematic Name | Common Name / Abbreviation |
|---|---|
| Stannane, tributylthieno[3,2-b]thien-2-yl- | 2-(Tributylstannyl)thieno[3,2-b]thiophene |
| Thieno[3,2-b]thiophene | Thienothiophene / TT |
| 2-Iodo-thieno[3,2-b]thiophene | N/A |
Rotational Barriers and Preferred Conformations
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the rotational barriers and preferred conformations of Stannane, tributylthieno[3,2-b]thien-2-yl-. Theoretical investigations typically employ methods like Density Functional Theory (DFT) to calculate the potential energy surface as a function of dihedral angles, which define the rotation around specific bonds. For this molecule, the key rotational barrier would be associated with the bond connecting the tin atom to the thieno[3,2-b]thiophene ring.
While general DFT studies have been conducted on thienothiophene derivatives for applications in electronic materials, these have primarily focused on electronic properties like HOMO/LUMO energy levels rather than detailed conformational analysis. scholarsresearchlibrary.come3s-conferences.orgresearchgate.netresearchgate.net Similarly, while theoretical studies on organotin compounds exist, they often focus on their toxicological interactions or fundamental properties without specifying the thieno[3,2-b]thien-2-yl- substituent. nih.gov
Without specific computational data, it is not possible to provide the rotational energy values or to definitively describe the preferred (lowest energy) conformation of Stannane, tributylthieno[3,2-b]thien-2-yl-. Such a study would be necessary to understand how the bulky tributylstannyl group orients itself relative to the planar thienothiophene ring system.
Spectroscopic Property Simulations for Enhanced Characterization (e.g., simulated NMR spectra)
The simulation of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) spectra, is a common application of computational chemistry to aid in the characterization and structure elucidation of novel compounds. These simulations predict chemical shifts and coupling constants, which can be compared with experimental data.
Despite the utility of such methods, a search of the available literature did not uncover any published simulated NMR spectra (e.g., ¹H, ¹³C, or ¹¹⁹Sn NMR) for Stannane, tributylthieno[3,2-b]thien-2-yl-. While there are online tools and established computational methodologies for predicting NMR spectra, brainly.comresearchgate.netresearchgate.netchegg.comchegg.comnmrdb.orglibretexts.org their application to this specific molecule has not been reported in a formal publication. A theoretical study to generate such spectra would be a valuable contribution to the full characterization of this compound, especially for assigning the signals of the butyl chains and the thienothiophene protons and carbons.
Derivatization and Analogues of Stannane, Tributylthieno 3,2 B Thien 2 Yl
Synthesis of Related Organotin Derivatives with Modified Alkyl Groups
The synthesis of organotin derivatives of thieno[3,2-b]thiophene (B52689) with varied alkyl groups on the tin atom can be achieved through the reaction of a lithiated thieno[3,2-b]thiophene intermediate with different trialkyltin halides. This approach allows for the introduction of a range of alkyl groups, from smaller methyl groups to larger and more complex branched chains. The general synthetic route involves the deprotonation of thieno[3,2-b]thiophene with a strong base like n-butyllithium, followed by quenching with the desired trialkyltin chloride (R₃SnCl).
Impact of Alkyl Group Variation on Reactivity and Stability
The nature of the alkyl groups attached to the tin atom in trialkyl(thieno[3,2-b]thien-2-yl)stannanes has a notable effect on the compound's reactivity and stability. Generally, the reactivity of organotin compounds in processes like the Stille coupling is influenced by the steric hindrance and electronic effects of the alkyl substituents.
Reactivity: The rate of transmetalation in the Stille coupling, a crucial step in many synthetic applications of these compounds, is sensitive to the size of the alkyl groups on the tin atom. Smaller alkyl groups, such as methyl, tend to facilitate faster transmetalation compared to bulkier groups like butyl. This is attributed to reduced steric hindrance around the tin center, allowing for easier access by the palladium catalyst. However, the choice of alkyl group is often a balance between reactivity and practicality, as the toxicity of organotin compounds is also a significant consideration, with methyltin compounds generally being more toxic than their butyltin counterparts.
Stability: The stability of organotin compounds is also dependent on the nature of the organic groups attached to the tin atom. The carbon-tin bond is relatively weak and can be cleaved by various agents, including acids and halogens. Lower alkyl groups are generally cleaved more readily than higher alkyl groups. gelest.com This suggests that derivatives with longer alkyl chains may exhibit greater stability under certain conditions.
Exploration of Other Halogenated Thienothiophene Isomers as Precursors to Stannanes
The synthesis of Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl- and its derivatives often begins with a halogenated thienothiophene precursor. While 2-bromothieno[3,2-b]thiophene (B1281055) is a common starting material, other halogenated isomers can also be utilized to generate stannanes with different substitution patterns. For instance, the use of 3-bromothiophene as a precursor can lead to the formation of 3-stannylthieno[3,2-b]thiophene derivatives. mdpi.com
The process typically involves a halogen-metal exchange reaction, where the bromo- or iodo-substituted thienothiophene is treated with an organolithium reagent (e.g., n-butyllithium) to form a lithiated intermediate. This intermediate is then reacted with a trialkyltin halide to yield the desired organostannane. The position of the halogen on the thienothiophene core dictates the position of the stannyl group in the final product. For example, starting with 2,5-dibromothieno[3,2-b]thiophene allows for the synthesis of 2,5-bis(trialkylstannyl)thieno[3,2-b]thiophenes, which are valuable precursors for the synthesis of conjugated polymers.
Introduction of Additional Substituents onto the Thienothiophene Core
The introduction of various substituents onto the thieno[3,2-b]thiophene core can significantly alter the electronic properties and reactivity of the corresponding stannane derivatives. These substituents can be introduced either before or after the stannylation step, depending on their compatibility with the reaction conditions. A wide range of functional groups, including alkyl chains, aryl groups, and electron-donating or electron-withdrawing moieties, can be incorporated into the thienothiophene framework.
Effects of Electron-Donating and Electron-Withdrawing Groups on Reactivity
The electronic nature of the substituents on the thienothiophene ring system plays a crucial role in modulating the reactivity of the stannane derivative, particularly in cross-coupling reactions.
Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups increase the electron density of the thienothiophene ring. This enhanced electron density can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions, potentially increasing the reaction rate. Thienothiophenes are inherently electron-rich systems, and the addition of EDGs further enhances this characteristic. beilstein-journals.org
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN) or carbonyl groups decrease the electron density of the aromatic system. This can influence the reactivity in Stille couplings. For instance, the synthesis of a thienothiophene derivative bearing a benzonitrile group, an electron-withdrawing moiety, has been reported, highlighting the ability to incorporate such groups into the core structure. nih.gov The presence of EWGs can affect the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn influences its electronic properties and reactivity in subsequent transformations. ekb.eg
Comparative Studies with Silicon, Germanium, and Lead Analogues
While organotin compounds are widely used, there is interest in exploring analogues where the tin atom is replaced by other Group 14 elements, namely silicon (Si), germanium (Ge), and lead (Pb). These analogues could offer different reactivity profiles, stability, and electronic properties. However, to date, there is a lack of comprehensive comparative studies between Stannane, tributylthieno[3,2-b]thien-2-yl- and its silicon, germanium, and lead counterparts.
The synthesis of organosilicon and organogermanium compounds often follows similar pathways to their organotin counterparts, involving the reaction of a lithiated or Grignard reagent with a corresponding halide (e.g., R₃SiCl or R₃GeCl). While the synthesis of various organogermanium compounds with biological activity has been explored, specific examples of thieno[3,2-b]thiophene-based organogermanes or organosilanes for cross-coupling applications are not widely reported in the literature. mdpi.com The development of synthetic routes to these analogues and a systematic investigation of their properties would be a valuable area for future research, potentially leading to new reagents with unique reactivity and applications in materials science.
Future Prospects and Emerging Research Avenues for Stannane, Tributylthieno 3,2 B Thien 2 Yl
The strategic importance of organostannanes, particularly those featuring electronically active heterocyclic scaffolds like thieno[3,2-b]thiophene (B52689), continues to drive innovation in materials science and synthetic chemistry. For the specific compound, Stannane (B1208499), tributylthieno[3,2-b]thien-2-yl-, its role as a key intermediate in the synthesis of organic semiconductors necessitates the exploration of more efficient, sustainable, and advanced research methodologies. The following sections outline promising future research directions poised to unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for tributylthieno[3,2-b]thien-2-yl stannane, and what key purification steps ensure high yield and purity?
The compound is synthesized via Stille coupling precursors, typically starting from halogenated thieno[3,2-b]thiophene derivatives. Tributyltin groups are introduced using tributyltin chloride under palladium catalysis. Critical steps include:
- Drying solvents : Tetrahydrofuran (THF) is dried over sodium/benzophenone to eliminate moisture, which can deactivate catalysts .
- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields validated by nuclear magnetic resonance (NMR) and mass spectrometry.
Q. How is NMR spectroscopy utilized to confirm the structural integrity of tributylthieno[3,2-b]thien-2-yl stannane?
¹H and ¹³C NMR in CDCl₃ are standard for structural validation. Key features include:
- ¹H NMR : Resonances for butyl groups (δ 0.8–1.6 ppm) and thieno[3,2-b]thiophene protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Peaks for tin-bonded carbons (δ 10–30 ppm) and aromatic carbons (δ 120–140 ppm). Discrepancies in splitting patterns or unexpected shifts indicate impurities or incomplete reactions .
Advanced Research Questions
Q. What role does tributylthieno[3,2-b]thien-2-yl stannane play in the development of conjugated polymers for organic photovoltaics?
This stannane is a key monomer in synthesizing donor-acceptor conjugated polymers. Its rigid thieno[3,2-b]thiophene moiety enhances π-conjugation, improving charge transport in bulk-heterojunction solar cells. For example, polymers incorporating this unit exhibit:
Q. How can researchers optimize Stille cross-coupling reactions involving this stannane to achieve high yields in complex heterocyclic systems?
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like AsPh₃ (0.5–5 mol% loading).
- Solvent conditions : Anhydrous DMF or THF under inert atmosphere to prevent tin oxidation.
- Temperature : Reactions typically proceed at 80–110°C, with yields ranging from 64% to 85% depending on steric hindrance of coupling partners .
Q. What analytical techniques beyond NMR are critical for characterizing the electronic properties of polymers derived from this stannane?
Advanced methods include:
Q. How do substituents on the thieno[3,2-b]thiophene moiety influence the reactivity and application of tributylstannane derivatives in materials science?
Substituents (e.g., alkoxy, fluorine, or electron-withdrawing groups) modulate:
- Electron density : Fluorine substituents enhance oxidative stability and lower LUMO levels, improving n-type semiconductor behavior.
- Solubility : Long alkyl chains (e.g., dodecyloxy) prevent aggregation in solution-processable polymers .
Data Analysis & Contradictions
Q. When encountering discrepancies in reported yields for Stille couplings using this stannane, what experimental variables should be re-examined?
Key variables include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
